The compound is cataloged in databases such as PubChem, where it is identified by its unique InChI Key: GTSXCJBRMWOQHV-UHFFFAOYSA-N. The compound's classification falls under the category of organic compounds, specifically within the realm of nitrogen-containing heterocycles, which are known for their diverse biological activities .
The synthesis of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide typically involves several key steps:
The molecular structure of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide features a six-membered pyridine ring substituted at positions 2 and 6 with a chlorine atom and a cyclopropyl group, respectively. The carboxamide functional group is attached at position 3.
C1=CC(=C(C=N1)Cl)C(=O)NThis structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies .
2-Chloro-6-cyclopropyl-pyridine-3-carboxamide can participate in several chemical reactions:
The mechanism of action for 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide is largely dependent on its interactions with specific biological targets. Research indicates that compounds similar to this structure may exhibit activity against certain enzymes or receptors involved in inflammatory processes or microbial infections.
Further studies are necessary to elucidate its precise mechanism and efficacy in biological systems .
The physical and chemical properties of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide include:
These properties influence its behavior in biological systems and its utility in pharmacological applications .
2-Chloro-6-cyclopropyl-pyridine-3-carboxamide has potential applications in various scientific fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: